4-bromo-N-ethyl-3-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

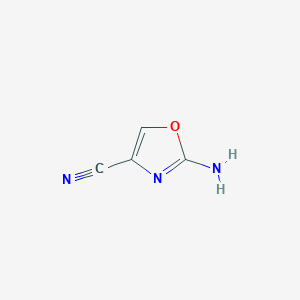

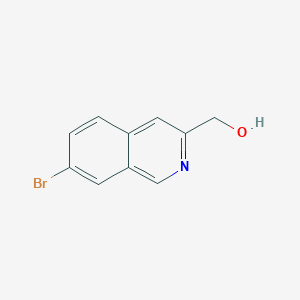

4-bromo-N-ethyl-3-fluorobenzenesulfonamide is a chemical compound with the molecular formula C8H9BrFNO2S . It has a molecular weight of 282.13 . The compound is typically used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9BrFNO2S/c1-2-11-14(12,13)6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 282.13 . More detailed physical and chemical properties were not available in the sources I found.Applications De Recherche Scientifique

Synthesis and Structural Characterization

- "4-bromo-N-ethyl-3-fluorobenzenesulfonamide" and similar compounds are often synthesized and characterized for their structural properties. For instance, Cheng De-ju (2015) investigated the synthesis and structural characterization of related methylbenzenesulfonamide CCR5 antagonists, emphasizing their potential in HIV-1 infection prevention (Cheng, 2015).

Anticancer Properties

- Zhang, Shi-jie, Hu, and Wei-Xiao (2010) focused on the synthesis, crystal structure, and anticancer properties of a novel compound similar to "this compound," highlighting its potential in cancer treatment (Zhang et al., 2010).

Enantioselective Fluorination

- Fajie Wang et al. (2014) explored the enantioselective fluorination of 2‐Oxindoles using structure-micro-tuned N‐Fluorobenzenesulfonamides, a category to which "this compound" belongs, highlighting the importance in chemical synthesis (Wang et al., 2014).

Spectroscopic Studies

- Karabacak, Cinar, Çoruh, and Kurt (2009) conducted theoretical investigations on the molecular structure, infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides, providing insights into the physical and chemical properties of these compounds (Karabacak et al., 2009).

Binding and Interaction Studies

- Studies like those by L. B. Dugad and J. T. Gerig (1988) on the binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases provide insights into the molecular interactions and potential therapeutic applications of such compounds (Dugad & Gerig, 1988).

Electrochemical Studies

- Barnes, Huang Yulin, and D. A. Hunt (1994) explored the electrophilic fluorination of highly functionalized pyrrole, demonstrating the utility of benzenesulfonamide derivatives in electrochemical processes (Barnes et al., 1994).

Safety and Hazards

When handling 4-bromo-N-ethyl-3-fluorobenzenesulfonamide, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. It’s also important to ensure adequate ventilation and remove all sources of ignition .

Propriétés

IUPAC Name |

4-bromo-N-ethyl-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO2S/c1-2-11-14(12,13)6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKKBSXJXOBDNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

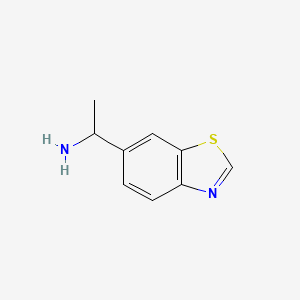

![3-[(Dimethylamino)methyl]-5-methylaniline](/img/structure/B1375473.png)

![4-[(Dimethylamino)methyl]-3-methylaniline](/img/structure/B1375476.png)

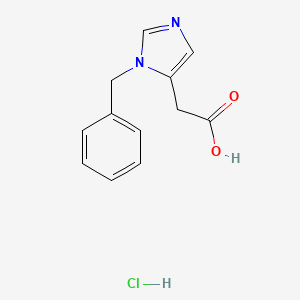

![1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one](/img/structure/B1375483.png)

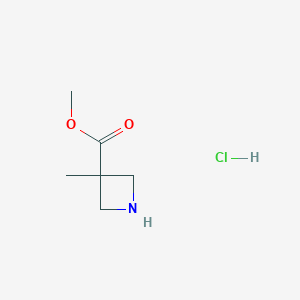

![7-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1375491.png)